[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of (3,4-dichlorobenzyl)amine with 2-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methylamine
- (2,3-Dichlorophenyl)methylamine
- (3,4-Dichlorophenyl)methylamine
Uniqueness
(3,4-Dichlorophenyl)methylamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.
Biological Activity
The compound (3,4-Dichlorophenyl)methylamine is a substituted amine characterized by the presence of a dichlorophenyl group and a pyridin-2-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of (3,4-Dichlorophenyl)methylamine is C12H12Cl2N. The structure features a dichlorophenyl group attached to a pyridine ring through a methylamine linkage. This unique substitution pattern influences its chemical behavior and biological activity.
Anticancer Activity
Research has indicated that compounds similar to (3,4-Dichlorophenyl)methylamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 6-(2,4-Dichlorophenyl)pyridin-3-amine were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, showing IC50 values ranging from 45 to 99 nM, indicating potent anticancer activity compared to conventional drugs like sorafenib.
Cell Line | IC50 Range (nM) |
---|---|
MCF-7 | 45 - 97 |
HCT-116 | 6 - 99 |
HepG2 | 48 - 90 |
Antimicrobial Activity
(3,4-Dichlorophenyl)methylamine has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of (3,4-Dichlorophenyl)methylamine is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis. For example, it has been suggested that such compounds could inhibit certain kinases that play critical roles in cancer cell signaling pathways .
Study on Cytotoxicity
A study conducted on various pyridine derivatives, including (3,4-Dichlorophenyl)methylamine, evaluated their cytotoxic effects using MTT assays. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the dichlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKSKCQEQMUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.